
Ethyl 2-(4-hydroxyphenoxy)propanoate
Overview
Description
Ethyl 2-(4-hydroxyphenoxy)propanoate (CAS 65343-67-1) is a chiral ester with a molecular formula of C₁₁H₁₄O₄ and a molecular weight of 210.23 g/mol . It exists as a white solid with a melting point of 327.4°C and is soluble in organic solvents like ethanol and dimethylformamide but insoluble in water . The compound features a para-hydroxyphenoxy group attached to a propanoate backbone, with a chiral center at the C2 position, making its (R)-enantiomer (CAS 71301-98-9) particularly significant in pharmaceutical and agrochemical synthesis . It serves as a key intermediate in herbicides such as fenoxaprop-ethyl and chiral catalysts for asymmetric reactions .
Preparation Methods
Preparation Method via Esterification of 2-(4-Hydroxyphenoxy)propionic Acid
Process Overview
One widely documented industrial preparation method involves the direct esterification of 2-(4-hydroxyphenoxy)propionic acid with ethanol under controlled conditions. This method is described in detail in Chinese patent CN102731306A (2012).
Detailed Steps
-
- 2-(4-hydroxyphenoxy)propionic acid (purity ≥ 99%)
- Ethanol (purity ≥ 99%)
- Toluene (as azeotropic agent, purity ≥ 99%)
-
- Add 261.5 parts by weight of 2-(4-hydroxyphenoxy)propionic acid and 3.4 parts by weight of toluene into a reaction kettle.
- Add ethanol (86 parts by weight) in batches: the first batch is approximately two-thirds of the total ethanol volume.
- Maintain the reaction temperature at 70°C under normal pressure.
- Perform reduced-pressure distillation to remove water generated by the esterification reaction, driving the reaction forward.
- Monitor the concentration of unreacted acid; if present, add the next ethanol batch and repeat the esterification and water removal steps until all ethanol is consumed and the acid is fully converted.
- Cool the reaction mixture to room temperature.
- Wash the product with water to remove impurities.
- Carry out reduced-pressure distillation and adsorption purification to remove residual impurities.
- Crystallize the product by cooling, then centrifuge and dry to obtain ethyl 2-(4-hydroxyphenoxy)propanoate with high purity.
Advantages
- Simple operation and low cost
- Reduced environmental pollution
- Suitable for large-scale industrial production
Summary Table of Key Parameters
Parameter | Value/Condition |
---|---|
Acid (2-(4-hydroxyphenoxy)propionic acid) | 261.5 parts by weight |
Ethanol | 86 parts by weight (added in batches) |
Toluene | 3.4 parts by weight (azeotrope) |
Reaction temperature | 70°C |
Pressure | Normal pressure with vacuum distillation for water removal |
Purity of final product | ≥ 99% |
Preparation Method via Nucleophilic Substitution Using Hydroquinone and Ethyl O-benzenesulfonyl Lactate
Process Overview
Another synthetic route involves the nucleophilic substitution reaction of hydroquinone with (R)-ethyl O-benzenesulfonyl lactate under inert atmosphere conditions. This method is described in ChemicalBook (2023) and is notable for producing the chiral (R)-enantiomer of this compound.
Detailed Steps
-
- Hydroquinone (8.25 g, 0.075 mol)
- Sodium carbonate (6.36 g, 0.06 mol) as base
- Polyethylene glycol 1500 (PEG-1500, 0.5 g) as phase transfer catalyst
- Ethyl O-benzenesulfonyl lactate (12.9 g, 0.05 mol) diluted in xylene
- Xylene as solvent (80 mL)
-
- In a nitrogen-purged 250 mL flask, mix hydroquinone, sodium carbonate, PEG-1500, and xylene.
- Heat the mixture to 120°C in an oil bath and stir for 1 hour under nitrogen atmosphere to ensure inert conditions.
- Add the ethyl O-benzenesulfonyl lactate solution dropwise over multiple intervals (three additions over 40 minutes total).
- Continue stirring the reaction mixture at 120°C for 6 hours under nitrogen.
- Filter the reaction mixture to remove solids.
- Add water to the filtrate and extract the product with dichloromethane three times.
- Dry the organic layer over anhydrous sodium sulfate.
- Remove solvent by rotary evaporation to yield crude product.
- Purify by column chromatography to obtain ethyl (R)-(+)-2-(4-hydroxyphenoxy)propanoate as light yellow transparent crystals.
Yield and Purity
- Yield: 86.7%
- Product contains minor hydroquinone impurities, removed by chromatography
- The reaction requires strict oxygen exclusion to prevent side reactions
Summary Table of Key Parameters
Parameter | Value/Condition |
---|---|
Hydroquinone | 8.25 g (0.075 mol) |
Sodium carbonate | 6.36 g (0.06 mol) |
PEG-1500 | 0.5 g |
Ethyl O-benzenesulfonyl lactate | 12.9 g (0.05 mol) |
Solvent | Xylene, 80 mL |
Temperature | 120°C |
Atmosphere | Nitrogen (inert) |
Reaction time | 6 hours |
Yield | 86.7% |
Comparative Analysis of Preparation Methods
Aspect | Esterification Method (Patent CN102731306A) | Nucleophilic Substitution Method (ChemicalBook) |
---|---|---|
Starting Materials | 2-(4-hydroxyphenoxy)propionic acid, ethanol, toluene | Hydroquinone, ethyl O-benzenesulfonyl lactate, sodium carbonate |
Reaction Type | Acid-catalyzed esterification | Nucleophilic substitution |
Reaction Conditions | 70°C, normal pressure, batch ethanol addition | 120°C, inert atmosphere, 6 hours |
Purification | Washing, vacuum distillation, adsorption, crystallization | Filtration, extraction, drying, column chromatography |
Yield | Not explicitly stated; high purity product obtained | 86.7% yield |
Scalability | Suitable for industrial large-scale production | More suited for laboratory scale due to chromatography step |
Environmental Impact | Low pollution, simple operation | Requires inert gas and organic solvents |
Research Findings and Notes
- The esterification method is industrially preferred for its simplicity, cost-effectiveness, and environmental friendliness. The use of toluene as an azeotropic agent facilitates water removal and drives the reaction to completion.
- The nucleophilic substitution route is valuable for obtaining the optically active (R)-enantiomer, which may be important for applications requiring stereochemical purity. The inert atmosphere is critical to prevent oxidation of hydroquinone and side reactions.
- Both methods require high-purity starting materials (≥ 99%) to achieve high product purity.
- Purification steps differ significantly: the esterification method uses crystallization and adsorption, while the substitution method employs chromatographic purification.
- The esterification method includes iterative ethanol addition and vacuum distillation cycles to ensure complete conversion of acid to ester.
Chemical Reactions Analysis
Ethyl 2-(4-hydroxyphenoxy)propanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . In substitution reactions, nucleophiles such as hydroxide ions can replace the ethoxy group, leading to the formation of different products . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-(4-hydroxyphenoxy)propanoate has a wide range of scientific research applications. In chemistry, it is used as an intermediate or raw material in the synthesis of biologically active compounds . It also serves as a chiral catalyst in asymmetric synthesis reactions . In biology and medicine, this compound is utilized in the development of drugs and other therapeutic agents . Additionally, it finds applications in the industry as a pesticide intermediate .
Mechanism of Action
The mechanism of action of ethyl 2-(4-hydroxyphenoxy)propanoate involves its interaction with specific molecular targets and pathways. For instance, it can act as a biocatalyst in the hydrolysis of fatty acid ethyl esters, catalyzed by enzymes such as Aspergillus oryzae lipase . This enzyme preferentially hydrolyzes the fatty acid ethyl ester carbon chain, leading to the production of key chiral compounds for aryloxyphenoxy propionate herbicides . The stereoselectivity and catalytic efficiency of the enzyme play a crucial role in the compound’s mechanism of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ester Group Variations
Key Observations :
- Ester Chain Length : Methyl esters (e.g., 96562-58-2) reduce molecular weight and may enhance solubility but could lower metabolic stability compared to ethyl analogs .
- Chirality : The (R)-enantiomer (71301-98-9) is preferred in enantioselective reactions, whereas racemic mixtures (rac-EHPP) require separation for targeted bioactivity .
Substitution Pattern Variations
Key Observations :
- Para vs. Ortho Substitution : Para-substituted compounds (e.g., 65343-67-1) exhibit better steric accessibility for electrophilic reactions compared to ortho analogs .
- Functional Group Diversity: Urethane-containing esters (e.g., hexylcarbamoyloxy derivatives) enable unique transamidation pathways, unlike phenoxy-based esters .
Key Observations :
- The target compound’s moderate toxicity (Category 4) makes it safer to handle than fenoxaprop-ethyl (Category 3) but requires precautions against ingestion .
- Cyano-substituted acrylates (e.g., 2E derivatives) pose decomposition risks, necessitating stricter containment .
Biological Activity
Ethyl 2-(4-hydroxyphenoxy)propanoate (EHPP) is a compound derived from the herbicide fenoxaprop-ethyl and has garnered attention for its biological activities, particularly in relation to its metabolism, toxicity, and potential applications in agricultural chemistry. This article delves into the biological activity of EHPP, summarizing research findings, case studies, and relevant data.
- Molecular Formula : CHO
- Molecular Weight : 210.23 g/mol
- CAS Number : 71301-98-9
- Structure : EHPP contains a chiral center, contributing to its enantiomeric properties, which can influence its biological activity.
Sources and Synthesis
EHPP is primarily synthesized through the hydrolysis of fenoxaprop-ethyl and is classified under phenoxypropionic acid derivatives. It can also be obtained from natural products or synthesized via esterification reactions involving 2-(4-hydroxyphenoxy)propionic acid and ethanol .
Metabolism and Toxicity
Research indicates that EHPP is a significant metabolite of fenoxaprop-ethyl. A study conducted on zebrafish demonstrated that EHPP, along with other metabolites of fenoxaprop-ethyl, exhibited lower toxicity compared to the parent compound. The acute toxicity order was found to be:
- Fenoxaprop-ethyl (FE)
- 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB)
- This compound (EHPP)
- Fenoxaprop (FA)
- 2-(4-hydroxyphenoxy)propanoic acid (HPPA)
The half-lives of these metabolites ranged from 0.92 to 1.72 days in zebrafish . Additionally, the study highlighted that the S-enantiomers of these compounds were more toxic than their R counterparts.
Enzymatic Activity
EHPP has been shown to interact with various enzymes, particularly lipases. Its mode of action involves enhancing enzymatic activity, which is crucial for its role in biochemical pathways related to herbicide degradation . A notable study utilized Aspergillus oryzae mycelium for the kinetic resolution of EHPP, achieving high optical purity (>99%) under optimized conditions .
Case Studies
- Zebrafish Toxicity Study :
- Enzymatic Resolution :
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for Ethyl 2-(4-hydroxyphenoxy)propanoate?
- Methodology : The compound is synthesized via esterification of 2-(4-hydroxyphenoxy)propanoic acid with ethanol under acid catalysis (e.g., sulfuric acid) or via nucleophilic substitution. For example, reacting 4-hydroxyphenoxypropanoic acid with ethyl bromide in the presence of a base (e.g., K₂CO₃) in refluxing acetone (60–80°C for 6–12 hours) yields the ester .
- Key Parameters : Monitor reaction progress via TLC or HPLC. Purify using column chromatography (silica gel, ethyl acetate/hexane eluent). Typical yields range from 65% to 85% depending on stoichiometry and solvent choice.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR : Confirm ester linkage (¹H NMR: δ ~4.1–4.3 ppm for CH₂CH₃; δ ~1.2–1.4 ppm for CH₃). Aromatic protons appear at δ ~6.7–7.2 ppm .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (acetonitrile/water, 60:40). Retention time ~8.2 minutes .
- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 211.1) confirms molecular weight .
Q. What safety protocols are critical when handling this compound?
- Hazards : Oral acute toxicity (H302); avoid inhalation of dust/aerosols .
- PPE : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis and handling.
- Storage : Store in airtight containers at 2–8°C in a dry environment to prevent hydrolysis .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and minimize side products?
- Experimental Design :
- DoE Approach : Vary parameters (temperature, solvent, catalyst concentration) using a factorial design. For example, acetone vs. DMF as solvents may alter reaction rates due to polarity differences .
- Side Products : Monitor for unreacted starting material (via TLC) or hydrolyzed byproducts (e.g., 2-(4-hydroxyphenoxy)propanoic acid) using IR (broad O-H stretch at ~2500–3300 cm⁻¹) .
Q. What strategies resolve contradictions in bioactivity data between this compound and its analogs?
- Data Analysis : Compare logP values (e.g., Ethyl ester: logP 0.83 vs. methyl ester: 0.85) to assess lipophilicity-driven bioactivity differences .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes (e.g., cyclooxygenase). Validate with in vitro assays (IC₅₀ measurements) .
Q. How does the compound interact with biological membranes or proteins in pharmacokinetic studies?
- Methodology :
- Liposome Binding Assays : Measure partitioning into lipid bilayers using fluorescence quenching (e.g., dansyl-labeled liposomes).
- Serum Protein Binding : Use equilibrium dialysis to quantify binding to albumin (reported as % bound) .
- Findings : Ethyl esters generally exhibit higher membrane permeability than carboxylic acids due to increased logP .
Properties
IUPAC Name |
ethyl 2-(4-hydroxyphenoxy)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-3-14-11(13)8(2)15-10-6-4-9(12)5-7-10/h4-8,12H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYSHPJWNMPBPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60983966 | |
Record name | Ethyl 2-(4-hydroxyphenoxy)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60983966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65343-67-1 | |
Record name | Propanoic acid, 2-(4-hydroxyphenoxy)-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65343-67-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-(4-hydroxyphenoxy)propionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065343671 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 2-(4-hydroxyphenoxy)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60983966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 2-(4-hydroxyphenoxy)propionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.714 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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